Cas no 67198-53-2 (Cyclohexanamine, N-methyl-2-(1-pyrrolidinyl)-, (1S,2S)-)

Cyclohexanamine, N-methyl-2-(1-pyrrolidinyl)-, (1S,2S)- structure
67198-53-2 structure
Product Name:Cyclohexanamine, N-methyl-2-(1-pyrrolidinyl)-, (1S,2S)-
CAS No:67198-53-2
MF:C11H22N2
MW:182.305782794952
CID:395191
PubChem ID:13377465
Update Time:2025-04-19

Cyclohexanamine, N-methyl-2-(1-pyrrolidinyl)-, (1S,2S)- Chemical and Physical Properties

Names and Identifiers

    • Cyclohexanamine, N-methyl-2-(1-pyrrolidinyl)-, (1S,2S)-
    • DTXSID00538712
    • (1S,2S)-N-Methyl-2-(pyrrolidin-1-yl)cyclohexanamine
    • SCHEMBL8762939
    • (1S,2S)-N-Methyl-2-(pyrrolidin-1-yl)cyclohexan-1-amine
    • 67198-53-2
    • Inchi: 1S/C11H22N2/c1-12-10-6-2-3-7-11(10)13-8-4-5-9-13/h10-12H,2-9H2,1H3/t10-,11-/m0/s1
    • InChI Key: MFOLKXSQEXMDIR-QWRGUYRKSA-N
    • SMILES: N1(CCCC1)[C@H]1CCCC[C@@H]1NC

Computed Properties

  • Exact Mass: 182.178298710g/mol
  • Monoisotopic Mass: 182.178298710g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 152
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 15.3Ų
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